米氏酸

概述

描述

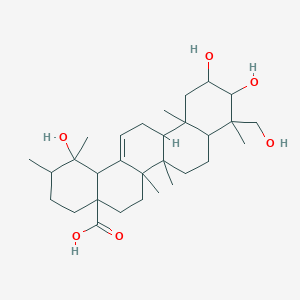

Myrianthic acid is a natural triterpenoid compound characterized by an ursane skeleton. It is isolated from the roots of Myrianthus arboreus and Oenothera maritima Nutt. (Onagraceae) . This compound has garnered significant interest due to its potential biological activities, particularly its anticancer properties.

科学研究应用

Myrianthic acid has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying triterpenoid chemistry and for developing new synthetic methodologies.

Biology: Myrianthic acid is used to investigate its effects on various biological systems, including its role in cell signaling and metabolism.

作用机制

Target of Action

Myrianthic acid, a triterpenoid characterized by an ursane skeleton , primarily targets the enzyme Fatty Acid Synthase (FAS) . FAS is a key enzyme involved in the synthesis of long-chain fatty acids, playing a crucial role in lipid metabolism. It has been identified as a potential target for anticancer therapies due to its overexpression in various types of cancers .

Mode of Action

Myrianthic acid interacts with FAS, leading to the inhibition of this enzyme . The interaction between myrianthic acid and FAS has been validated in silico by molecular docking, providing a detailed picture of the interactions in the Myrianthic Acid/FAS complex .

Biochemical Pathways

The primary biochemical pathway affected by myrianthic acid is the fatty acid synthesis pathway, specifically the step catalyzed by FAS . By inhibiting FAS, myrianthic acid disrupts the synthesis of long-chain fatty acids, which can have downstream effects on lipid metabolism and cell proliferation, particularly in cancer cells where FAS is often overexpressed .

Result of Action

The inhibition of FAS by myrianthic acid is likely related to its antiproliferative activity towards tumor cells . By disrupting fatty acid synthesis, myrianthic acid may inhibit the growth and proliferation of cancer cells, which often rely on increased lipid metabolism for survival and growth .

生化分析

Biochemical Properties

Myrianthic acid interacts with various biomolecules, notably the enzyme fatty acid synthase (FAS) . This interaction is believed to contribute to its anticancer activity .

Cellular Effects

Myrianthic acid has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the FAS enzyme, which is likely related to its antiproliferative activity towards tumor cells .

Molecular Mechanism

The molecular mechanism of Myrianthic acid involves its interaction with the FAS enzyme . This interaction was confirmed by molecular docking, which provided a detailed picture of the interactions in the Myrianthic acid/FAS complex .

Temporal Effects in Laboratory Settings

Its inhibitory activity against the FAS enzyme suggests potential long-term effects on cellular function .

Metabolic Pathways

Its interaction with the FAS enzyme suggests it may play a role in lipid metabolism .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of myrianthic acid involves the extraction from natural sources such as Myrianthus arboreus and Oenothera maritima Nutt. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods: Industrial production of myrianthic acid is not well-documented, likely due to its natural abundance and the complexity of its structure. advancements in biotechnological methods and synthetic biology could pave the way for more efficient production techniques in the future.

化学反应分析

Types of Reactions: Myrianthic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in detail.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize myrianthic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce myrianthic acid.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of myrianthic acid.

相似化合物的比较

Ursolic Acid: Another triterpenoid with similar anticancer properties.

Oleanolic Acid: Known for its anti-inflammatory and anticancer activities.

Betulinic Acid: Exhibits anticancer and antiviral properties.

Uniqueness: Myrianthic acid is unique due to its specific inhibition of fatty acid synthase, which is not as prominently observed in other similar triterpenoids. This specificity makes it a valuable compound for targeted cancer therapy .

生物活性

Myrianthic acid, a natural triterpenoid derived from the roots of Myrianthus arboreus and Oenothera maritima, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of myrianthic acid, focusing on its mechanisms of action, target interactions, and potential therapeutic implications.

Chemical Structure and Properties

Myrianthic acid is characterized by an ursane skeleton , which is common among many bioactive triterpenes. Its structural features contribute to its biological efficacy, particularly in inhibiting specific enzymes involved in cancer cell proliferation.

Inhibition of Fatty Acid Synthase (FAS)

Recent studies have identified fatty acid synthase (FAS) as a primary target of myrianthic acid. FAS is crucial for lipid biosynthesis and is often overexpressed in various cancers. The interaction between myrianthic acid and FAS was elucidated using advanced proteomic techniques, including Drug Affinity Responsive Target Stability (DARTS) and targeted-Limited Proteolysis coupled with Mass Spectrometry (t-LiP-MS). These studies demonstrated that myrianthic acid effectively inhibits FAS activity, leading to reduced proliferation of tumor cells.

- Key Findings :

- Myrianthic acid exhibited moderate antiproliferative activity against cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values in the low micromolar range after 48 and 72 hours of treatment .

- In healthy cell lines (e.g., MCF-10A), myrianthic acid showed minimal cytotoxic effects, indicating a selective action towards cancer cells .

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of myrianthic acid:

- Cell Proliferation Assays : Myrianthic acid was tested on various cancer cell lines, showing significant inhibition of cell growth at concentrations as low as 10 µM.

- FAS Activity Assay : The enzyme activity was measured in the presence of myrianthic acid, demonstrating a dose-dependent inhibition compared to controls .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 12.5 | 48 hours |

| MDA-MB-231 | 15.0 | 72 hours |

| MCF-10A (healthy) | >50 | 72 hours |

In Vivo Studies

While most research has focused on in vitro findings, preliminary in vivo studies suggest that myrianthic acid may also exhibit antitumor effects in animal models. Further research is necessary to validate these findings.

Antimalarial Activity

In addition to its anticancer properties, myrianthic acid has been investigated for its potential antimalarial effects. Extracts containing myrianthic acid demonstrated significant activity against Plasmodium species in both in vitro and murine models:

属性

IUPAC Name |

1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKATFNRPZIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myrianthic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89786-84-5 | |

| Record name | Myrianthic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 °C | |

| Record name | Myrianthic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of myrianthic acid?

A: Myrianthic acid has the molecular formula C30H48O5 and a molecular weight of 488.71 g/mol. [, ]

Q2: Are there any notable spectroscopic data for myrianthic acid?

A: Researchers commonly use spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate the structure of natural products like myrianthic acid. For instance, one study employed 1D and 2D NMR, along with high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), to confirm the structure of myrianthic acid isolated from Sarcosperma affinis Gagnep. []

Q3: How do structural modifications of myrianthic acid influence its biological activity?

A: While specific SAR studies focusing solely on myrianthic acid are limited in the provided abstracts, research on related triterpenoids suggests that structural modifications can significantly impact their activity. For example, a study investigating pentacyclic triterpenoids from Campsis grandiflora found that ursolic acid (structurally similar to myrianthic acid) displayed greater insulin-mimetic and insulin-sensitizing activities compared to myrianthic acid. This difference in activity highlights the importance of specific structural features for optimal biological effects. []

Q4: What in vitro or in vivo studies have been conducted to assess the efficacy of myrianthic acid?

A4: Research has explored the biological activities of myrianthic acid using various models:

- Anticancer activity: A study found that myrianthic acid, among other triterpenes isolated from Potentilla chinesis, exhibited anticancer activities. []

- Antimicrobial and Antiquorum Sensing Activity: Myrianthic acid, isolated from Pulicaria undulata L., displayed minimal antimicrobial and antiquorum-sensing activities compared to phenolic compounds from the same plant. []

- Inhibition of Foam Cell Formation: Myrianthic acid, isolated from the leaves of Rubus allegheniensis, demonstrated moderate inhibitory activity on foam cell formation in human monocyte-derived macrophages induced by acetylated low-density lipoproteins. []

Q5: What analytical techniques are employed to identify and quantify myrianthic acid in plant extracts?

A5: Researchers commonly use a combination of techniques to isolate, identify, and quantify myrianthic acid:

- Chromatography: Various chromatographic methods, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC), are employed to separate myrianthic acid from other compounds in plant extracts. [, , , , , ]

- Spectroscopy: NMR and MS serve as essential tools for structural elucidation and confirmation of myrianthic acid. []

Q6: What are some key historical milestones in the research of myrianthic acid?

A: One of the earliest studies identified and isolated myrianthic acid from the rootwood of Myrianthus arboreus, a plant known for its medicinal properties in certain cultures. [] While this discovery marked a crucial step, research on myrianthic acid is ongoing, with scientists continuing to explore its biological activities and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。